molecular formula C20H20N4O2S2 B2564274 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide CAS No. 392295-00-0

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Cat. No. B2564274
M. Wt: 412.53
InChI Key: ZZGISEAFUWLMKL-UHFFFAOYSA-N
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Description

“N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group would likely have significant effects on the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanisms of Thiadiazole Formation

One study explored the mechanism of formation of 1,2,4-thiadiazoles through the condensation of aromatic thioamides, a process relevant to the synthesis of compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. This research provides a foundational understanding of how thiadiazole rings, a key component of the compound, can be synthesized, highlighting the role of dimethyl sulfoxide and acidic conditions in facilitating the formation of thiadiazole derivatives from thiobenzamides and N-substituted thioureas (Forlani et al., 2000).

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives containing thiadiazole, related to the compound , were explored for their potential in photodynamic therapy (PDT). The study revealed that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. This suggests that similar compounds, including N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, could have applications in the development of new anticancer therapies (Pişkin et al., 2020).

Antiproliferative and Antimicrobial Properties

A study on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antiproliferative and antimicrobial properties. The research found that certain derivatives exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific pathogens. This indicates the potential of thiadiazole-containing compounds, including the one of interest, in the development of new pharmaceuticals with anticancer and antimicrobial applications (Gür et al., 2020).

Microwave-Assisted Synthesis and Anticancer Evaluation

Research on the microwave-assisted synthesis of benzamide derivatives containing the thiadiazole moiety highlighted their promising anticancer activity against various human cancer cell lines. The study emphasizes the potential of such compounds in medicinal chemistry, particularly for cancer treatment, suggesting similar prospects for N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in oncological research (Tiwari et al., 2017).

Antimicrobial Studies

Another relevant study involved the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives and their preliminary antimicrobial evaluation. This research underscores the importance of 1,3,4-thiadiazole compounds in developing new antibacterial and antifungal agents, offering insights into how similar structures might be leveraged for antimicrobial purposes (Ameen & Qasir, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its synthesis, structure, reactivity, mechanism of action, and safety .

properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(9-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGISEAFUWLMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

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